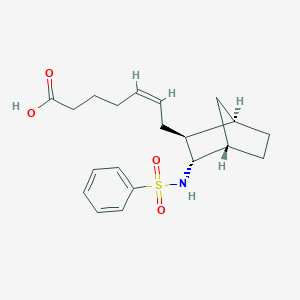
(R)-7-methyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral tetrahydroquinoline derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
(R)-7-methyl-5,6,7,8-tetrahydroquinoline has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy. It has also been shown to decrease the release of dopamine and increase the release of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-7-methyl-5,6,7,8-tetrahydroquinoline in lab experiments include its high enantioselectivity and potential applications in medicinal chemistry. However, the limitations of using this compound include its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of (R)-7-methyl-5,6,7,8-tetrahydroquinoline. One direction is to further investigate its potential as an antipsychotic agent and its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. In addition, more research is needed to fully understand the mechanism of action of this compound. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing (R)-7-methyl-5,6,7,8-tetrahydroquinoline.
Conclusion:
(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral tetrahydroquinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as an antipsychotic agent, a treatment for Parkinson's disease and Alzheimer's disease, and an anti-cancer agent. While the mechanism of action of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not fully understood, it is believed to act on the dopamine and serotonin receptors in the brain. The advantages of using this compound in lab experiments include its high enantioselectivity and potential applications in medicinal chemistry, while the limitations include its limited availability and high cost. There are several future directions for the study of (R)-7-methyl-5,6,7,8-tetrahydroquinoline, including further investigating its potential as an antipsychotic agent and its potential use in the treatment of Parkinson's disease and Alzheimer's disease, studying its potential as an anti-cancer agent, and developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of (R)-7-methyl-5,6,7,8-tetrahydroquinoline can be achieved using different methods. One of the most commonly used methods is the asymmetric hydrogenation of 5,6,7,8-tetrahydroquinoline using a rhodium catalyst. This method produces the compound with high enantioselectivity. Other methods include the use of chiral auxiliary and chiral ligands.
Wissenschaftliche Forschungsanwendungen
(R)-7-methyl-5,6,7,8-tetrahydroquinoline has been the focus of several scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, this compound has been studied for its potential as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
121283-06-5 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(7R)-7-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
QXBSOZVQPKHCHD-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CCC2=C(C1)N=CC=C2 |
SMILES |
CC1CCC2=C(C1)N=CC=C2 |
Kanonische SMILES |
CC1CCC2=C(C1)N=CC=C2 |
Synonyme |
Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
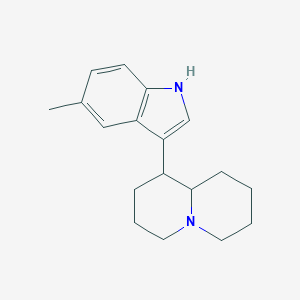
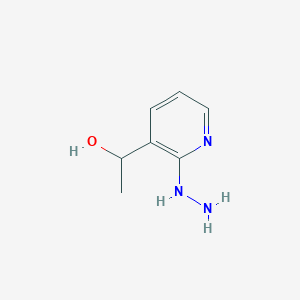

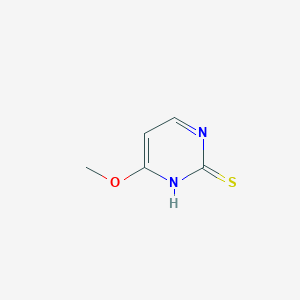
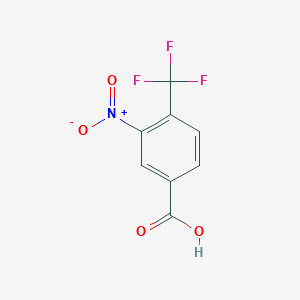
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)


